S-Mandelylglutathione
Description
S-Mandelylglutathione (systematic name: S-(1-phenyl-2-hydroxyethyl)glutathione) is a glutathione (GSH) conjugate where the thiol group of cysteine in GSH is covalently bonded to a mandelyl group (derived from mandelic acid, a phenylglycolic acid). This modification introduces a bulky aromatic moiety, altering the compound’s physicochemical properties and biological interactions compared to native glutathione. Glutathione conjugates like this compound are critical in detoxification pathways, often serving as intermediates in xenobiotic metabolism .
Properties
CAS No. |
50409-83-1 |
|---|---|
Molecular Formula |
C18H23N3O8S |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2-hydroxy-2-phenylacetyl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H23N3O8S/c19-11(17(27)28)6-7-13(22)21-12(16(26)20-8-14(23)24)9-30-18(29)15(25)10-4-2-1-3-5-10/h1-5,11-12,15,25H,6-9,19H2,(H,20,26)(H,21,22)(H,23,24)(H,27,28)/t11-,12-,15?/m0/s1 |
InChI Key |
YUKXYNWSJMQEBV-GYZKLXCISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
S-Mandelylglutathione can be synthesized through enzymatic reactions involving the enzyme glyoxalase I. The synthesis typically involves the reaction of phenylglyoxal with reduced glutathione. The reaction is carried out in an aqueous medium, and the product is purified using ion exchange chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the enzymatic synthesis route described above can be scaled up for industrial purposes. The use of bioreactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
S-Mandelylglutathione undergoes various chemical reactions, including:
Oxidation: The thiol group in glutathione can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The hydroxyl group in the mandelic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol or beta-mercaptoethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of glutathione disulfide.
Reduction: Regeneration of the thiol form of glutathione.
Substitution: Formation of various substituted mandelylglutathione derivatives.
Scientific Research Applications
S-Mandelylglutathione has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of glutathione derivatives.
Biology: Investigated for its role in cellular detoxification processes.
Medicine: Explored for its potential antioxidant and anti-inflammatory properties.
Industry: Potential use in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of S-Mandelylglutathione involves its interaction with cellular thiol-disulfide exchange systems. The compound can modulate the redox state of cells by participating in oxidation-reduction reactions. It targets various molecular pathways involved in oxidative stress and detoxification processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The structural diversity of S-substituted glutathione derivatives influences solubility, stability, and enzyme affinity. Key examples include:
Key Observations :
- Aromatic substituents (e.g., phenyl in this compound) reduce solubility due to increased hydrophobicity, whereas small alkyl groups (e.g., methyl) enhance aqueous solubility .
- Electron-withdrawing groups (e.g., nitro in S-(p-Nitrobenzyl)glutathione) may stabilize the conjugate against enzymatic degradation .
Enzymatic Interactions
Glutathione conjugates are substrates or inhibitors for enzymes like glutathione reductase (GR), gamma-glutamyl transpeptidase (GGT), and glutathione-S-transferases (GSTs):
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